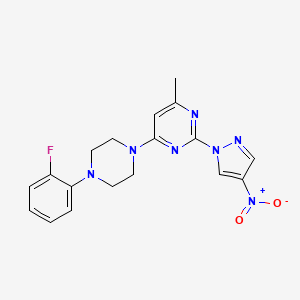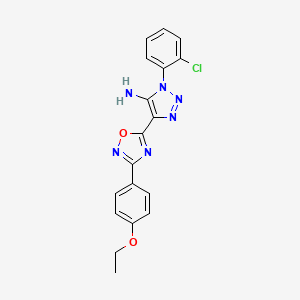![molecular formula C21H19N5O2 B2530600 3-oxo-2-phenyl-5-propyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921578-66-7](/img/structure/B2530600.png)
3-oxo-2-phenyl-5-propyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-oxo-2-phenyl-5-propyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. While the specific compound is not directly mentioned in the provided papers, similar compounds with pyrazole and pyridine moieties have been synthesized and studied for their biological activities, including antibacterial, anti-inflammatory, and antioxidant properties, as well as their potential as antitubercular agents .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones involves characterizing the compounds using 1H NMR, 13C NMR, Mass, and IR spectral studies . Another related compound, a pyrazolo[3,4-b]pyridine derivative, was synthesized using microwave irradiation, which suggests a method that could potentially be applied to the synthesis of the compound . Theoretical studies have also been conducted to examine the mechanisms of these reactions, providing insights into the functionalization reactions of related pyrazole compounds .
Molecular Structure Analysis
The molecular structure of related compounds reveals that the pyrazolo[3,4-b]pyridine system can exhibit planarity with some atoms displaced from the plane, which could affect the molecule's interaction with biological targets . The presence of various substituents, such as chlorophenyl and benzamido groups, can influence the overall geometry and electronic distribution within the molecule, potentially affecting its biological activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds indicate that the functional groups present in the compound of interest, such as the carboxamide group, can be introduced through reactions with acid chlorides and amines . The reactivity of the compound may also be influenced by the presence of oxo and amine functionalities, which can participate in intermolecular hydrogen bonding, as observed in similar compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related compounds. For example, the antibacterial, anti-inflammatory, and antioxidant activities of pyrazole carboxamide derivatives suggest that the compound of interest may also possess these properties . Additionally, the promising in vitro potency against Mycobacterium tuberculosis strains of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives indicates that the compound could have potential as an antitubercular agent .
Scientific Research Applications
Heterocyclic Compound Synthesis : Kumar and Mashelker (2007) described the synthesis of related heterocyclic compounds, which are anticipated to exhibit improved hypertensive activity. This study demonstrates the potential medicinal applications of such compounds in treating hypertension (Kumar & Mashelker, 2007).
Derivative Transformations : Stanovnik et al. (2003) explored transformations of alkyl acetates into pyrazolo[4,3-c]pyridine-7-carboxylates. Their research provides insights into the chemical behavior and potential applications of pyrazolo[4,3-c]pyridine derivatives in various chemical syntheses (Stanovnik et al., 2003).
Antimicrobial Activity : Rathod and Solanki (2018) synthesized pyrimidine derivatives related to this compound and evaluated their antimicrobial activity. This indicates the potential use of such compounds in developing new antimicrobial agents (Rathod & Solanki, 2018).
Synthesis of Novel Compounds : Abdelhamid and Gomha (2013) conducted research on the condensation of related compounds with various amines and ketones, leading to the synthesis of new heterocyclic compounds. Such studies are fundamental in the development of new chemicals with potential pharmaceutical applications (Abdelhamid & Gomha, 2013).
Cycloaddition Reactions : Rahmouni et al. (2014) investigated the [3+2] cycloaddition of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, resulting in novel isoxazolines and isoxazoles. This research contributes to the understanding of cycloaddition reactions in organic chemistry (Rahmouni et al., 2014).
properties
IUPAC Name |
3-oxo-2-phenyl-5-propyl-N-pyridin-3-ylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-2-11-25-13-17(20(27)23-15-7-6-10-22-12-15)19-18(14-25)21(28)26(24-19)16-8-4-3-5-9-16/h3-10,12-14H,2,11H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEFRKKQNFSMGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-oxo-2-phenyl-5-propyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2530518.png)
![Ethyl 2-(1,1,3-trioxo-2H,3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetate](/img/structure/B2530519.png)
![N-(sec-butyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2530522.png)
![6-(1H-pyrazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2530524.png)
![N-(2-oxo-2-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)ethyl)benzamide](/img/structure/B2530525.png)
![4-[[5-Methyl-2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)pyridine-3-carbonyl]amino]benzoic acid](/img/structure/B2530526.png)
![4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-(methylsulfonyl)pyridine](/img/structure/B2530527.png)
![[3-Butyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]methyl 4-formylbenzoate](/img/structure/B2530529.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]methyl]benzamide](/img/structure/B2530537.png)
![2-{[2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2530540.png)